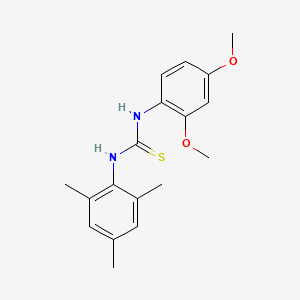
1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, connected by a thiourea linkage.
准备方法
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with 2,4,6-trimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, forming the thiourea linkage.
Synthetic Route:
- Dissolve 2,4-dimethoxyaniline in dichloromethane.
- Add 2,4,6-trimethylphenyl isothiocyanate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold dichloromethane and dry under vacuum.
Industrial Production: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with careful control of temperature and reaction time to ensure high yield and purity of the product. Continuous flow reactors may be employed to enhance the efficiency of the process.
化学反应分析
1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation:
- The thiourea group can be oxidized to form the corresponding thiourea dioxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction:
- The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution:
- The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, peracids.
- Reduction: Lithium aluminum hydride, sodium borohydride.
- Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products:
- Oxidation: Thiourea dioxide.
- Reduction: Corresponding amine.
- Substitution: Nitrated or halogenated derivatives.
科学研究应用
1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea has several applications in scientific research:
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the synthesis of advanced materials, such as polymers and resins, due to its ability to form stable thiourea linkages.
作用机制
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. Inhibition of urease, for example, occurs through the binding of the thiourea group to the active site of the enzyme, preventing substrate access and subsequent catalysis.
相似化合物的比较
1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea can be compared with other thiourea derivatives, such as:
- 1-Phenyl-3-(2,4,6-trimethylphenyl)thiourea
- 1-(2,4-Dimethoxyphenyl)-3-phenylthiourea
- 1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)thiourea
Uniqueness:
- The presence of both methoxy and methyl groups on the aromatic rings provides unique electronic and steric properties, influencing the compound’s reactivity and binding affinity.
- The combination of these substituents may enhance the compound’s potential as an enzyme inhibitor or ligand in coordination chemistry.
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-11-8-12(2)17(13(3)9-11)20-18(23)19-15-7-6-14(21-4)10-16(15)22-5/h6-10H,1-5H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDICPMOJIDCPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'1,N'2-Bis[(E)-(2H-1,3-benzodioxol-5-YL)methylidene]cyclopropane-1,2-dicarbohydrazide](/img/structure/B5796143.png)
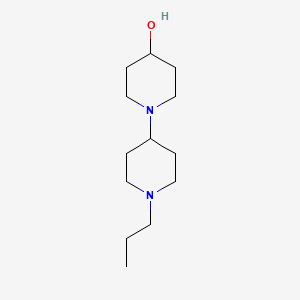
![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)
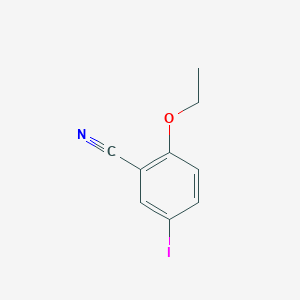
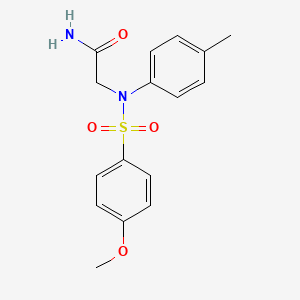
![1-[3-Fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one](/img/structure/B5796179.png)
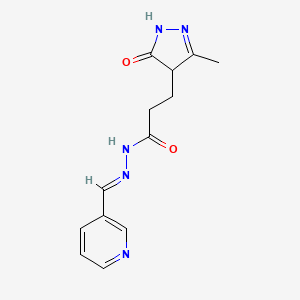
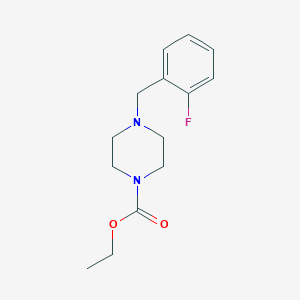
![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)
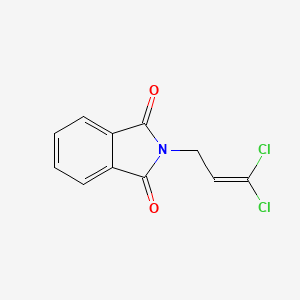
![2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5796216.png)
![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)
![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)

